molecular formula C11H12ClNO3 B2839054 Methyl 2-(2-chloroacetamido)-3-methylbenzoate CAS No. 77093-79-9

Methyl 2-(2-chloroacetamido)-3-methylbenzoate

Cat. No.: B2839054
CAS No.: 77093-79-9
M. Wt: 241.67
InChI Key: KOZRUXYBWBKQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-chloroacetamido)-3-methylbenzoate (M2CAMB) is an organic compound with a wide range of applications in the field of scientific research. It is a white crystalline solid with a melting point of about 127°C, and a molecular weight of about 218.6 g/mol. It can be synthesized from a variety of starting materials, and is used in a variety of applications, including as a reagent for organic synthesis, as a reactant in chemical reactions, and as a ligand for metal-organic frameworks. In addition, M2CAMB has been studied for its potential biological activity, and has been found to have a number of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Schiff Bases and Zinc Complexes : A study by Chohan et al. (2003) focused on synthesizing Schiff bases from 2-acetamidobenzaldehyde and various benzothiazoles, leading to Zn(II) chelates with potential antibacterial properties. This research highlights the methodological approaches in synthesizing compounds with specific functional groups similar to Methyl 2-(2-chloroacetamido)-3-methylbenzoate, indicating its utility in creating biologically active complexes (Chohan, Scozzafava, & Supuran, 2003).

Potential Anticancer and Antimicrobial Activities

  • Anticancer and Antimicrobial Studies : Research on compounds with structures related to this compound, such as benzo[b]thiophene derivatives, showed significant anti-inflammatory activity. Radwan, Shehab, and El-Shenawy (2009) synthesized derivatives that demonstrated potent anti-inflammatory activity, indicating potential applications in developing new therapeutic agents (Radwan, Shehab, & El-Shenawy, 2009).

Environmental and Biological Implications

  • Environmental Persistence and Activity : The environmental fate and behavior of parabens, compounds related to the functional groups in this compound, were reviewed by Haman et al. (2015). The study discussed the biodegradability, occurrence in water bodies, and the potential endocrine-disrupting effects, highlighting the environmental implications of such compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Chemical Reactions and Mechanisms

  • Cyclopropanation Mechanisms : A mechanistic investigation into the cyclopropanation of electron-deficient alkenes using ethyl diazoacetate and cobalt(II) complexes by Chirila, Brands, and Bruin (2018) provides insights into the reactions involving compounds with similar functional groups. This research could offer a foundational understanding of how this compound might react under specific conditions (Chirila, Brands, & Bruin, 2018).

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7-4-3-5-8(11(15)16-2)10(7)13-9(14)6-12/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZRUXYBWBKQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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